molecular formula C13H16N4O B12441572 N-1H-Indazol-5-yl-4-piperidinecarboxamide

N-1H-Indazol-5-yl-4-piperidinecarboxamide

Cat. No.: B12441572
M. Wt: 244.29 g/mol
InChI Key: JWXRCHNLSAJZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-indazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound that features an indazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-indazol-5-yl)piperidine-4-carboxamide typically involves the formation of the indazole ring followed by the attachment of the piperidine-4-carboxamide moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .

Industrial Production Methods

Industrial production of N-(2H-indazol-5-yl)piperidine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-indazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydroindazole derivatives, and various substituted indazole compounds .

Scientific Research Applications

N-(2H-indazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antibacterial agent.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-indazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating the activity of enzymes like kinases. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-indazol-5-yl)piperidine-4-carboxamide is unique due to its specific combination of the indazole and piperidine-4-carboxamide moieties, which confer distinct pharmacological properties. This combination allows for enhanced binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-(1H-indazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H16N4O/c18-13(9-3-5-14-6-4-9)16-11-1-2-12-10(7-11)8-15-17-12/h1-2,7-9,14H,3-6H2,(H,15,17)(H,16,18)

InChI Key

JWXRCHNLSAJZCE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.